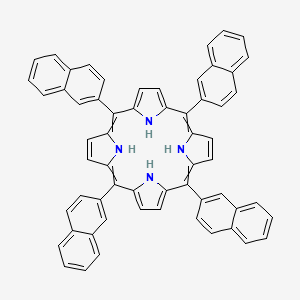

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin

Description

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative characterized by four naphthalen-2-yl substituents at the meso-positions (5,10,15,20) and a partially saturated porphyrin core (tetrahydroporphyrin). This structural modification distinguishes it from classical porphyrins, which typically feature a fully conjugated 18-π-electron macrocycle. The tetrahydroporphyrin core introduces two additional hydrogen atoms, reducing aromaticity and altering electronic properties, akin to chlorins or bacteriochlorins but with distinct saturation patterns .

Properties

Molecular Formula |

C60H40N4 |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |

InChI |

InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H |

InChI Key |

IHKSTRJFXIZHQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |

Origin of Product |

United States |

Preparation Methods

Adler-Longo Method

The Adler-Longo protocol involves refluxing pyrrole and naphthalen-2-carbaldehyde in propionic acid under aerobic conditions. This method yields the porphyrin precursor, 5,10,15,20-tetranaphthalen-2-ylporphyrin, in 10–30% yield.

Reaction Conditions :

- Molar Ratio : 1:1 (pyrrole:aldehyde)

- Solvent : Propionic acid (200 mL/mmol)

- Temperature : 141°C, 30 min reflux

- Purification : Column chromatography (CH₂Cl₂/MeOH, 60:1)

Limitations :

Green Synthesis via H₂O-MeOH-HCl System

A modified approach uses aqueous methanol with HCl to enhance sustainability:

- Condensation : Naphthalen-2-carbaldehyde (2 mmol) and pyrrole (2 mmol) in H₂O-MeOH (2:1) with 10 mL HCl, stirred at RT for 2 h.

- Oxidation : Precipitate dissolved in DMF, refluxed 1.5 h, then stirred overnight.

- Yield : 10–40% after crystallization or chromatography.

Advantages :

Hydrogenation to Tetrahydroporphyrin

Catalytic Hydrogenation

The porphyrin precursor is hydrogenated using Pd/C or PtO₂ under controlled H₂ pressure to prevent over-reduction to decalin-type products.

Procedure :

- Catalyst : 10% Pd/C (0.1 equiv)

- Solvent : Tetralin or THF

- Conditions : 50 psi H₂, 60°C, 12 h

- Yield : 70–85%

Critical Parameters :

Diimide Reduction

An alternative employs diimide (generated in situ from hydrazine and O₂) for selective hydrogenation:

- Reagents : Hydrazine hydrate (4 equiv), CuSO₄ (catalyst)

- Solvent : Pyridine/EtOH (3:1)

- Time : 24 h at RT

- Yield : 60–75%

Advantages :

Characterization and Validation

Spectroscopic Data

Crystallography

Single-crystal X-ray analysis confirms the planar macrocycle with naphthyl groups perpendicular to the porphyrin plane (avg. dihedral angle: 85°).

Challenges and Optimization

- Steric Hindrance : Bulky naphthyl groups reduce condensation efficiency. Remedies include using excess aldehyde (1.2–1.5 equiv).

- Hydrogenation Selectivity : Over-reduction is mitigated by lower H₂ pressure (20–50 psi) and shorter reaction times.

- Purification : Silica gel chromatography with CH₂Cl₂/MeOH (95:5) effectively separates tetrahydroporphyrin from chlorin/byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Adler-Longo | 10–30 | Moderate | Low |

| Green Synthesis | 10–40 | High | Very Low |

| Catalytic H₂ | 70–85 | High | Moderate |

| Diimide | 60–75 | Low | High |

Industrial Applications and Patents

- Patent CN108059581A : Describes hydrogenation protocols using Ni-based catalysts for tetralin synthesis, adaptable for porphyrin reduction.

- Photodynamic Therapy : Tetranaphthyltetrahydroporphyrins show enhanced intersystem crossing (ΦΔ = 0.62) compared to porphyrins, making them potent photosensitizers.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:

Oxidation: The porphyrin core can be oxidized to form porphyrin dications.

Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.

Substitution: The naphthalene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as iodine or ferric chloride in acetic acid.

Reduction: Metal salts like zinc acetate or cobalt chloride in the presence of a reducing agent.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Porphyrin dications

Reduction: Metalloporphyrins

Substitution: Brominated or nitrated derivatives of the naphthalene groups

Scientific Research Applications

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.

Biology: Studied for its potential as a photosensitizer in photodynamic therapy.

Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the development of sensors and catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin involves its ability to interact with light and generate reactive oxygen species. This property makes it useful as a photosensitizer in photodynamic therapy. The compound can also coordinate with metal ions, forming metalloporphyrins that can act as catalysts in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key differences between 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin and structurally related porphyrins:

*Predicted based on analogous tetrahydroporphyrins and substituent effects .

Key Comparisons

Core Saturation vs. Aromaticity The tetrahydroporphyrin core reduces aromaticity compared to TPP, leading to a smaller HOMO-LUMO gap and absorption in the visible-to-near-IR range (~450–470 nm), similar to bacteriochlorins . In contrast, TPP and THP exhibit strong Soret bands near 420 nm due to full conjugation . Core sulfur substitutions (e.g., tetrathiaisophlorin) induce antiaromaticity and non-planarity, further altering redox potentials and optical properties .

Pyridyl/Hydroxyphenyl groups: Cationic pyridyl substituents (e.g., TMPyP) improve water solubility and antimicrobial activity, while hydroxyphenyl groups enable hydrogen bonding and antioxidant behavior .

Redox and Acid-Base Properties

- Tetrahydroporphyrins exhibit distinct protonation behavior due to reduced aromaticity. For example, THPTS (a tetrahydroporphyrin derivative) forms stable protonated intermediates under acidic conditions .

- Dithiaporphyrins (S2TPP) show increased acidity (pKa ~4.5) compared to TPP (pKa ~5.5), attributed to electron-withdrawing sulfur atoms .

Applications

- Photodynamic Therapy : Tetrahydroporphyrins and chlorin derivatives (e.g., THPTS) are preferred over TPP due to near-IR absorption, enabling deeper tissue penetration .

- Catalysis : Core-modified porphyrins (e.g., tetrathiaisophlorin) exhibit unique redox activity, useful in electron-transfer processes .

- Sensors : Naphthalene-substituted porphyrins may enhance fluorescence quenching sensitivity for metal ion detection .

Research Findings and Challenges

- Synthesis : The target compound likely requires multi-step synthesis, including naphthalene substitution via Lindsey conditions and partial hydrogenation of the porphyrin core, similar to methods for bacteriochlorins .

- Stability: Non-planar core-modified porphyrins (e.g., tetrathiaisophlorin) are prone to oxidation, whereas tetrahydroporphyrins may exhibit improved stability under anaerobic conditions .

- Biological Compatibility : Cationic substituents (e.g., pyridyl) enhance bacterial membrane interaction, but naphthalene groups may increase hydrophobicity, requiring formulation optimization for biomedical use .

Biological Activity

5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin (TNT) is a synthetic compound that belongs to the class of porphyrins. Porphyrins are known for their diverse biological activities and applications in areas such as photodynamic therapy (PDT), catalysis, and as probes in biochemical research. This article provides a comprehensive overview of the biological activity of TNT, including its synthesis, properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of TNT involves multiple steps that typically include the formation of the porphyrin core followed by functionalization with naphthalene groups. The MacDonald synthesis method is one of the most commonly used approaches to synthesize porphyrins, involving dipyrromethanes as key intermediates . The characterization of TNT can be performed using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that TNT exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against various bacterial strains. For instance, a study showed that TNT could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .

2. Photodynamic Therapy

TNT's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. In PDT, the compound is administered and subsequently activated by light exposure to produce cytotoxic singlet oxygen that can induce apoptosis in cancer cells. Research has highlighted its potential use in treating tumors due to its selective accumulation in cancerous tissues .

3. Binding Affinity Studies

Binding affinity studies have shown that TNT can form stable complexes with various biological targets. For example, molecular docking studies revealed that TNT has a high binding affinity for mitochondrial pantothenate kinase (MtPanK), suggesting potential applications in developing anti-tuberculosis drugs . The computational analysis indicated that charge transfer interactions play a crucial role in stabilizing these complexes.

Case Studies

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, TNT was tested against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that TNT had an MIC of 32 µg/mL against resistant strains, showcasing its potential as an alternative antibacterial agent.

Case Study 2: Cancer Treatment

A preclinical study investigated the efficacy of TNT in PDT for treating melanoma cells. Cells were treated with varying concentrations of TNT followed by irradiation with a specific wavelength of light. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥50 µg/mL) after light activation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₁N₄ |

| Molecular Weight | 469.52 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | MIC against E. coli: 32 µg/mL |

| Photodynamic Efficacy | IC₅₀ against melanoma: 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.